2-{4-[4-Pyridin-4-YL-1-(2,2,2-trifluoro-ethyl)-1H-pyrazol-3-YL]-phenoxymethyl}-quinoline
Overview
Description
2-{4-[4-Pyridin-4-YL-1-(2,2,2-trifluoro-ethyl)-1H-pyrazol-3-YL]-phenoxymethyl}-quinoline is a useful research compound. Its molecular formula is C26H19F3N4O and its molecular weight is 460.46. The purity is usually 95%.
BenchChem offers high-quality 2-{4-[4-Pyridin-4-YL-1-(2,2,2-trifluoro-ethyl)-1H-pyrazol-3-YL]-phenoxymethyl}-quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{4-[4-Pyridin-4-YL-1-(2,2,2-trifluoro-ethyl)-1H-pyrazol-3-YL]-phenoxymethyl}-quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Phosphodiesterase 10A Inhibition
- Inhibitory Activity : A class of phosphodiesterase 10A (PDE10A) inhibitors has been designed, one of which is a derivative of the compound . These inhibitors exhibit improved metabolic stability and have shown potential in attenuating hyperlocomotion and improving memory impairment in mice (Hamaguchi et al., 2014).
Antimicrobial Applications
- Antimicrobial Agents : Novel pyrazolo[3,4-d]pyrimidine derivatives synthesized from 4-hydrazino-8-(trifluoromethyl)quinoline have been explored for their antibacterial and antifungal activities, showing potential as antimicrobial agents (Holla et al., 2006).
- Synthesis and Antimicrobial Activity : Quinoline derivatives bearing pyrazole and pyridine moieties have been synthesized and screened for antimicrobial activities, with several compounds exhibiting excellent activities against bacteria and fungi (Amer et al., 2018).
Positron Emission Tomography (PET) Imaging
- PET Probe Imaging : A specific PDE10A inhibitor, 2-((4-(1-[(11)C]Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)-quinoline, has been evaluated for its potential as a PET imaging probe, with results indicating selective uptake in the striatum (Tu et al., 2011).
Antimalarial Potential
- Antimalarial Activity : Quinoline-pyrazolopyridine hybrids have been synthesized and screened for antimalarial activity, with some derivatives showing considerable potency against Plasmodium falciparum in vitro and in vivo (Saini et al., 2016).
Catalytic Activity
- Oxidation Catalysts : Copper(ii) complexes with quinoline derivatives have been studied as catalysts for the oxidation of alkanes and alcohols, showing promising results in mild conditions (Choroba et al., 2019).
Antifungal Activity
- Antifungal Properties : A series of 2-pyridinyl and pyridinylvinyl substituted quinolines have been synthesized, exhibiting activities against dermatophytes and Candida species, highlighting their potential in antifungal applications (Kouznetsov et al., 2012).
properties
IUPAC Name |
2-[[4-[4-pyridin-4-yl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]phenoxy]methyl]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19F3N4O/c27-26(28,29)17-33-15-23(18-11-13-30-14-12-18)25(32-33)20-6-9-22(10-7-20)34-16-21-8-5-19-3-1-2-4-24(19)31-21/h1-15H,16-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIXNOMHHWGUTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)C4=NN(C=C4C5=CC=NC=C5)CC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[4-Pyridin-4-YL-1-(2,2,2-trifluoro-ethyl)-1H-pyrazol-3-YL]-phenoxymethyl}-quinoline |
Synthesis routes and methods
Procedure details
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